2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Its structure features:
- 2- and 5-methyl groups on the pyrazolo[1,5-a]pyrimidine core.
- A 3-(4-methylphenyl) substituent.
- A 7-amine group linked to a pyridin-2-ylmethyl moiety.
This compound is part of a broader effort to optimize anti-tuberculosis agents by modifying substituents at positions 3, 5, and the N-7 side chain to enhance potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-7-9-17(10-8-14)20-16(3)25-26-19(12-15(2)24-21(20)26)23-13-18-6-4-5-11-22-18/h4-12,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORPCXLWMVVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its potential as an anti-mycobacterial agent and other therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity. The molecular formula is with a molecular weight of 306.41 g/mol. The presence of the pyridine and phenyl groups plays a significant role in its interaction with biological targets.
Anti-mycobacterial Activity
Recent studies highlight the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, particularly in combating Mycobacterium tuberculosis (M.tb). The compound has shown promising in vitro activity against M.tb, demonstrating significant growth inhibition.
Key Findings:
- A series of derivatives were synthesized to evaluate structure-activity relationships (SAR), revealing that modifications at the 3 and 5 positions of the pyrazolo ring can enhance potency against M.tb .
- Compounds with specific substitutions exhibited low hERG liability, indicating a favorable safety profile for further development .
Other Therapeutic Potential
Beyond its anti-mycobacterial properties, pyrazolo[1,5-a]pyrimidines have been investigated for various biological activities:
- Anticancer Activity: Some derivatives have demonstrated efficacy as selective protein inhibitors and apoptosis inducers, suggesting potential applications in cancer therapy .
- Enzymatic Inhibition: These compounds have also been studied for their ability to inhibit various enzymes linked to disease processes, including those involved in inflammation and cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have elucidated how different substituents affect its biological activity:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| 3 | Fluoro or Methyl group | Increased potency against M.tb |
| 5 | Alkyl or Aryl group | Enhanced selectivity and stability |
| 7 | Pyridylmethyl group | Improved binding affinity to ATP synthase |
These findings suggest that careful modification of substituents can lead to compounds with enhanced therapeutic profiles.
Case Studies
- In Vitro Studies: A study involving a library of 70 novel derivatives demonstrated that certain compounds effectively inhibited M.tb growth in culture. The most potent analogues were identified through systematic evaluation of their structure .
- In Vivo Efficacy: Further investigations using mouse models indicated that selected compounds not only inhibited M.tb in vitro but also showed efficacy in vivo, suggesting their potential for clinical application .
- Safety Profile Assessment: Toxicological assessments indicated low hERG liability for several derivatives, which is critical for drug development as it reduces the risk of cardiotoxicity .
Scientific Research Applications
Anti-mycobacterial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including the compound , exhibit promising anti-mycobacterial properties. A study by Tantry et al. highlighted that certain pyrazolo[1,5-a]pyrimidines inhibit mycobacterial ATP synthase, a critical enzyme for ATP production in Mycobacterium tuberculosis (M.tb). The binding mechanism involves interactions between the compound and specific subunits of the ATP synthase complex, leading to reduced ATP levels and bacterial viability in vitro and in vivo models of tuberculosis .
Antitumor Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Recent findings suggest that these compounds can act as selective protein inhibitors that modulate cell cycle progression and induce apoptosis in cancer cells. The structural versatility of this scaffold allows for modifications that enhance its potency against various cancer types . The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cellular proliferation and survival. This property is particularly relevant for developing treatments for diseases characterized by dysregulated cell growth .
Synthesis and Structure-Activity Relationships
The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship (SAR) studies indicate that substitutions on the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity. For instance, variations at the C-7 position have been shown to enhance anti-mycobacterial efficacy .
Case Studies and Experimental Findings
Several studies have documented the biological activities of related compounds:
Comparison with Similar Compounds
Substituent Effects at Position 3
Position 3 of the pyrazolo[1,5-a]pyrimidine scaffold is critical for anti-mycobacterial activity. Key comparisons include:
- Key Insight : The 4-fluorophenyl group at position 3 is prevalent in highly active analogues (MIC ≤0.18 μM), suggesting electron-withdrawing groups enhance target binding . The target compound’s 4-methylphenyl substituent, being electron-donating, may reduce potency compared to fluorinated derivatives.
Substituent Effects at Position 5
Position 5 modifications influence steric and electronic interactions:
| Compound | 5-Substituent | MIC (M. tb, μM) |
|---|---|---|
| Target Compound | Methyl | Not reported |
| 33 | p-Tolyl | 0.25 |
| 34 | 4-Methoxyphenyl | 0.30 |
| 35 | 4-Isopropylphenyl | 0.18 |
Modifications to the N-(Pyridin-2-ylmethyl) Side Chain
The pyridin-2-ylmethylamine side chain at position 7 is critical for solubility and target engagement:
| Compound | Pyridine Substituent | MIC (M. tb, μM) |
|---|---|---|
| Target Compound | None (unsubstituted) | Not reported |
| 47 | 6-Methyl | 0.15 |
| 48 | 6-Methoxy | 0.22 |
| 49 | 6-(Dimethylamino) | 0.10 |
- Key Insight: Substituents on the pyridine ring (e.g., 6-methyl, 6-methoxy) modulate activity. The 6-(dimethylamino) group in 49 achieves the lowest MIC (0.10 μM), suggesting polar substituents enhance binding . The target compound’s unsubstituted pyridine may limit interactions compared to optimized derivatives.
Q & A
Q. Methodological Recommendation :
- Use high-purity starting materials and monitor reactions via TLC or HPLC.
- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance regioselectivity .
How can NMR spectroscopy distinguish between positional isomers in pyrazolo[1,5-a]pyrimidine derivatives?
Basic Research Question
Positional isomerism in pyrazolo[1,5-a]pyrimidines arises from substituent placement on the pyrimidine or pyrazole rings. For example, in 7-aminopyrazolo[1,5-a]pyrimidines, the NH₂ group at position 7 shows a characteristic singlet at δ 6.8–7.2 ppm in ¹H NMR, while pyridylmethyl substituents exhibit distinct splitting patterns (e.g., δ 4.5–5.0 ppm for CH₂-N) . ¹³C NMR can differentiate between methyl groups on pyrimidine (δ 20–25 ppm) versus aryl rings (δ 15–18 ppm) .
Q. Methodological Recommendation :
- Assign peaks using 2D NMR (HSQC, HMBC) to confirm connectivity.
- Compare experimental shifts with computed spectra (DFT) for ambiguous cases .
What experimental strategies resolve discrepancies between computational binding affinity predictions and in vitro enzyme inhibition data for this compound?
Advanced Research Question
Contradictions often arise from solvation effects, protein flexibility, or incomplete docking models. For pyrazolo[1,5-a]pyrimidines targeting kinases, evidence suggests:
- Perform molecular dynamics (MD) simulations to account for protein conformational changes .
- Validate docking results with competitive inhibition assays (e.g., IC₅₀ measurements) using purified enzymes .
Case Study :
A trifluoromethyl-substituted analogue showed poor correlation between docking scores (Glide XP) and IC₅₀ values. MD simulations revealed a hidden allosteric pocket, prompting redesign of the substituent geometry .
How can structure-activity relationships (SAR) guide the optimization of this compound’s anticancer activity?
Advanced Research Question
Key SAR insights from related compounds:
- Substituent Position : Methyl groups at positions 2 and 5 enhance metabolic stability but may reduce solubility. Introducing polar groups (e.g., -OH, -NH₂) at position 7 improves bioavailability .
- Aryl Moieties : 4-Methylphenyl groups increase hydrophobic interactions with kinase ATP-binding pockets, while pyridylmethyl side chains modulate selectivity .
Q. Methodological Recommendation :
- Synthesize analogues with systematic substitutions (e.g., halogenation at position 3) and evaluate cytotoxicity via MTT assays.
- Use X-ray crystallography (if feasible) to visualize binding modes .
What analytical techniques are critical for confirming the purity and identity of this compound in multi-step syntheses?
Basic Research Question
Q. Methodological Recommendation :
- Cross-validate results with FT-IR (e.g., NH stretches at 3350–3450 cm⁻¹) and melting point analysis (e.g., 220–225°C) .
How can researchers mitigate conflicting bioactivity data across cell lines when evaluating this compound’s therapeutic potential?
Advanced Research Question
Discrepancies may arise from cell-specific expression of target proteins or off-target effects. Strategies include:
- Panel Testing : Screen across diverse cell lines (e.g., NCI-60) to identify consistent trends.
- Proteomics : Use SILAC labeling to quantify target engagement (e.g., kinase inhibition) versus bystander effects .
Case Study :
A pyrazolo[1,5-a]pyrimidine showed potent activity in HeLa (IC₅₀ = 0.8 μM) but weak efficacy in MCF-7 cells. Western blotting revealed differential expression of the target kinase, prompting patient-derived xenograft (PDX) models for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
